molecular formula C12H14N2O B8276327 3-Morpholin-4-yl-1H-indole

3-Morpholin-4-yl-1H-indole

Cat. No. B8276327
M. Wt: 202.25 g/mol
InChI Key: QYMXWTVUJMBIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07595339B2

Procedure details

Following a method similar to 3-morpholin-4-yl-1H-indole using 3-(4-Methyl-piperazin-1-yl)-1-triisopropylsilanyl-1H-indole (0.35 g, 0.94 mmol) and 1N solution of tetrabutylammonium fluoride (1.40 mL) to prepare the title compound. Purify by flash chromatography using 2 to 12% methanol in dichloromethane to give the title compound (0.12 g 60%). MS (ES) 216.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-Methyl-piperazin-1-yl)-1-triisopropylsilanyl-1H-indole
Quantity
0.35 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1(C2C3C(=CC=CC=3)NC=2)CCOCC1.[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[N:25]([Si](C(C)C)(C(C)C)C(C)C)[CH:24]=2)[CH2:19][CH2:18]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[CH3:16][N:17]1[CH2:18][CH2:19][N:20]([C:23]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[NH:25][CH:24]=2)[CH2:21][CH2:22]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C1=CNC2=CC=CC=C12
Step Two
Name
3-(4-Methyl-piperazin-1-yl)-1-triisopropylsilanyl-1H-indole
Quantity
0.35 g
Type
reactant
Smiles
CN1CCN(CC1)C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.